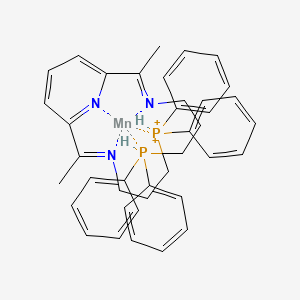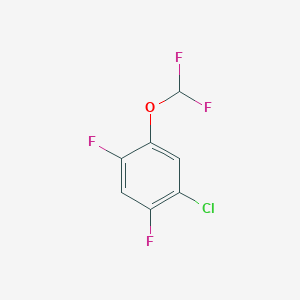
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene is an organic compound with the molecular formula C7H3ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, difluoromethoxy, and difluorine groups
Preparation Methods
The synthesis of 1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with chlorine and fluorine atoms under specific conditions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and palladium catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-Chloro-5-(difluoromethoxy)-2,4-difluorobenzene can be compared with other similar compounds such as:
- 1-Chloro-5-(difluoromethoxy)-2,3-dimethylbenzene
- 1-Chloro-5-(difluoromethoxy)-2-fluoro-3-methoxybenzene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C7H3ClF4O |
|---|---|
Molecular Weight |
214.54 g/mol |
IUPAC Name |
1-chloro-5-(difluoromethoxy)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H3ClF4O/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2,7H |
InChI Key |
LTZPSFQNCKTDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


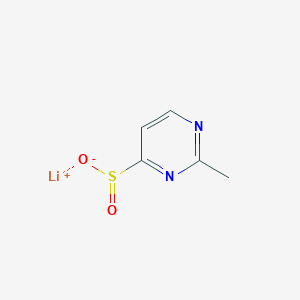
![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
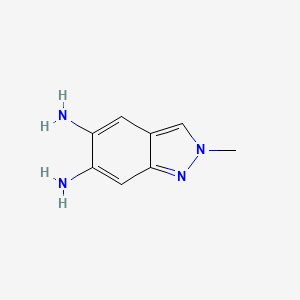
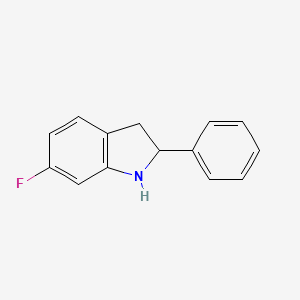
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
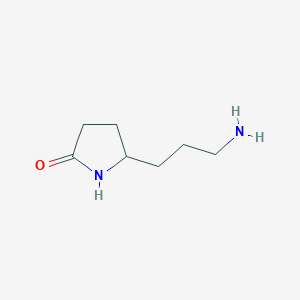
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
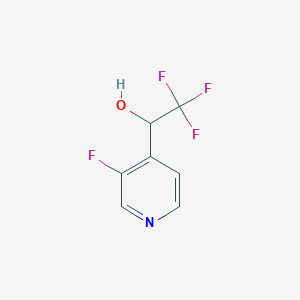
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)


